molecular formula C18H15BrN2O4 B14933175 3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B14933175
M. Wt: 403.2 g/mol
InChI Key: QQKBSKZTUTXPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic quinazolinone derivative intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Quinazolinone derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. Specifically, the 6,7-dimethoxyquinazolin-4(3H)-one scaffold is recognized as a privileged structure in drug discovery. Recent research on novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives has demonstrated promising cerebroprotective activity in experimental models of cerebral ischemia, suggesting potential for investigating neurodegenerative processes . Furthermore, structurally related bromophenyl-substituted quinazoline compounds have been reported to exhibit potent and selective cytotoxic activity, including the induction of apoptosis in cancer cell lines . Some analogues within this chemical class are known to function as potent inhibitors of tyrosine kinase activity, such as that of the epidermal growth factor receptor (EGFR), which is a critical target in oncology research . This combination of structural features makes this compound a valuable candidate for researchers exploring new therapeutic agents for conditions including cancer and central nervous system disorders, as well as for fundamental studies on enzyme inhibition and cellular signaling pathways.

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C18H15BrN2O4/c1-24-16-7-13-14(8-17(16)25-2)20-10-21(18(13)23)9-15(22)11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3

InChI Key

QQKBSKZTUTXPFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(4-bromophenyl)-2-oxoethyl bromide and 6,7-dimethoxyquinazolin-4(3H)-one.

    Condensation Reaction: The key step involves the condensation of 2-(4-bromophenyl)-2-oxoethyl bromide with 6,7-dimethoxyquinazolin-4(3H)-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.

    Cyclization Reactions: The presence of the quinazolinone core allows for cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation Products: Quinazolinone derivatives with higher oxidation states.

    Cyclization Products: Fused ring systems with enhanced biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

Target Compound :

  • Core : Quinazolin-4(3H)-one.
  • Substituents :
    • Position 3 : 2-(4-Bromophenyl)-2-oxoethyl group.
    • Positions 6 and 7 : Methoxy groups.

Key Structural Analogues :

Quinazolinone Derivatives
  • Compound 4l ():
    • Core : Quinazolin-4(3H)-one.
    • Substituents :
  • Positions 6 and 8: Bis(4-methoxyphenyl) groups. Comparison: Unlike the target compound, 4l lacks bromine and instead incorporates methoxyphenyl groups at positions 6 and 6.
  • 6-Bromo-3-Phenyl-2-Sulfanylidene-1H-Quinazolin-4-One ():

    • Core : Quinazolin-4(3H)-one.
    • Substituents :
  • Position 6 : Bromine.
  • Position 2 : Sulfanylidene group.
    • Comparison : The sulfanylidene group introduces thione functionality, which may alter redox properties compared to the target’s oxoethyl group. The absence of methoxy groups could reduce solubility .
Triazine-Based Analogues
  • Compound 5l ():
    • Core : 1,3,5-Triazine.
    • Substituents :
  • Position 4: 4-Bromo-2-formylphenoxy.
  • Position 6: 4-Methoxyphenoxy. Comparison: The triazine core offers a different electronic profile (e.g., higher symmetry) compared to quinazolinone.

Physicochemical and Functional Properties

Compound Core Molecular Weight (g/mol) Key Substituents Solubility (logP)* Halogen Presence
Target Compound Quinazolinone ~443.3 (calculated) 6,7-dimethoxy; 3-(4-bromo-oxoethyl) ~2.5 (estimated) Bromine
4l () Quinazolinone ~678.8 (reported) 6,8-bis(4-methoxyphenyl) ~3.8 (estimated) None
5l () Triazine ~531.3 (reported) 4-bromo-2-formylphenoxy ~3.2 (estimated) Bromine
6-Bromo-3-phenyl... (Ev4) Quinazolinone ~333.2 (reported) 6-bromo; 2-sulfanylidene ~2.9 (estimated) Bromine

*logP values are estimated based on substituent contributions.

  • Bromine vs. Methoxy Effects : Bromine’s electronegativity and van der Waals radius may enhance target binding via halogen bonding, whereas methoxy groups improve solubility through polar interactions .
  • Core Impact: Quinazolinones generally exhibit planar aromaticity, favoring intercalation or enzyme active-site binding. Triazines, being more symmetric, may engage in distinct supramolecular interactions .

Biological Activity

The compound 3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds that has garnered attention for its diverse biological activities, particularly in oncology. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H19BrN2O6\text{C}_{23}\text{H}_{19}\text{BrN}_2\text{O}_6

This structure features a quinazolinone core , which is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Antitumor Effects

  • Cytotoxicity Against Cancer Cells :
    Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated potent activity against human glioblastoma cells, showing the ability to induce apoptosis at micromolar concentrations . The mechanism often involves receptor-mediated endocytosis, enhancing selectivity for cancerous cells while sparing normal cells.
  • Mechanism of Action :
    The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth. For example, compounds like WHI-P154 have been shown to selectively target epidermal growth factor receptors (EGFR), leading to decreased cell viability in glioblastoma models .

Pharmacokinetics and Efficacy

In vivo studies have shown that compounds similar to this compound can significantly delay tumor progression in xenograft models. For instance, treatment with certain quinazoline derivatives resulted in a median tumor-free survival rate significantly higher than control groups .

Detailed Case Studies

Study Cell Line IC50 (nM) Mechanism Outcome
Study AU373813 ± 139EGFR targetingSignificant apoptosis
Study BMDA-MB-468Not specifiedDual-targeting PARP1/BRD4Induced apoptosis and cell cycle arrest

These findings underscore the potential of quinazoline derivatives in targeted cancer therapy.

Q & A

Q. How can theoretical frameworks guide the exploration of structure-activity relationships (SAR) for this compound?

  • Answer : Align SAR studies with established pharmacophore models (e.g., kinase inhibitor scaffolds). Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., bromophenyl’s electron-withdrawing impact). Iterative cycles of synthesis and testing refine hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.